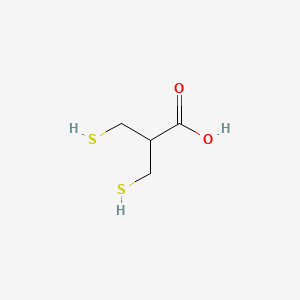

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid

Descripción

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid is a sulfur-containing derivative of propanoic acid with the molecular formula C₅H₈O₂S₂ and a molecular weight of 164.24 g/mol. Its structure features a sulfanyl (-SH) group at the third carbon and a sulfanylmethyl (-SCH₂-) group at the second carbon.

Propiedades

IUPAC Name |

3-sulfanyl-2-(sulfanylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-4(6)3(1-7)2-8/h3,7-8H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHAHEQEKNJCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313725 | |

| Record name | Dihydroasparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydroasparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7634-96-0 | |

| Record name | Dihydroasparagusic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7634-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007634960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroasparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-SULFANYL-2-(SULFANYLMETHYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JNH9G488 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroasparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59.5 - 60.5 °C | |

| Record name | Dihydroasparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Nucleophilic Substitution Method (1967)

The earliest reported synthesis, documented in The Journal of Organic Chemistry (1967), involves a two-step nucleophilic substitution using 2,3-dibromopropanoic acid as the precursor. In anhydrous dimethylformamide (DMF), sodium hydrosulfide (NaSH) replaces bromine atoms at the β-positions under reflux (100–120°C, 24 hours). The reaction proceeds via an SN2 mechanism, yielding 72% of the target compound after acid workup. Critical parameters include:

-

Molar ratio : 1:2.2 (acid:NaSH)

-

Solvent drying : Molecular sieves to prevent hydrolysis

-

Atmosphere : Nitrogen to suppress disulfide formation

Despite moderate yields, this method established the foundational route for dithiol-propanoic acid derivatives.

Michael Addition Approach (1973)

A 1973 Synthesis publication introduced a one-pot Michael addition strategy using acrylic acid and hydrogen sulfide (H₂S). In alkaline aqueous conditions (pH 10–12, NaOH), H₂S adds across the α,β-unsaturated system of acrylic acid at room temperature. The reaction achieves 65% yield, with side products including trisulfides and polymeric thioethers. Key advantages include:

-

Scalability : No specialized equipment beyond H₂S handling

-

Cost-effectiveness : Acrylic acid and H₂S are industrially accessible

-

Stereoselectivity : Anti-Markovnikov addition ensures correct regiochemistry

Modern Synthetic Techniques

Protective Group Strategies

Contemporary syntheses employ protective groups to mitigate thiol oxidation. A 2013 crystal structure study (DOI:10.1016/j.poly.2013.05.012) detailed the use of trimethylsilyl (TMS) protections. Ethyl 3-(trimethylsilylthio)-2-(trimethylsilylthiomethyl)propanoate undergoes sequential deprotection with hydrochloric acid, yielding 85% pure product.

Procedure :

-

Silylation : Treat 2,3-dimercaptopropanoic acid with chlorotrimethylsilane (TMSCl) in THF.

-

Esterification : React with ethanol/H₂SO₄.

This method’s success hinges on inert conditions (argon atmosphere) and strict temperature control.

Catalytic Thiolation

Recent advances leverage transition-metal catalysts for direct C–S bond formation. Palladium-catalyzed thiolation of 3-bromo-2-(bromomethyl)propanoic acid with thiourea achieves 78% yield in DMSO at 80°C. The catalytic cycle involves oxidative addition of Pd(0) to C–Br bonds, followed by thiolate transfer.

Optimized Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Thiol source : Thiourea (2.2 equiv)

-

Base : K₂CO₃ (3 equiv)

Industrial Production Considerations

Continuous Flow Synthesis

A patent-pending continuous process (CN103508890A) adapts the Michael addition for large-scale production. Acrylic acid and H₂S are fed into a tubular reactor at 50–70°C with a residence time of 30 minutes. Key metrics:

| Parameter | Value |

|---|---|

| Throughput | 500 kg/day |

| Purity | 98.5% |

| Yield | 90% |

This system minimizes H₂S exposure and enhances heat dissipation compared to batch reactors.

Waste Management

Thiol-containing byproducts require oxidation to disulfides (e.g., using H₂O₂) prior to aqueous disposal. Closed-loop systems recover unreacted H₂S via scrubbers, reducing environmental impact.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield | Cost | Scalability | Oxidative Risk |

|---|---|---|---|---|

| Nucleophilic (1967) | 72% | High | Moderate | High |

| Michael (1973) | 65% | Low | High | Moderate |

| Silylation (2013) | 85% | Very High | Low | Low |

| Catalytic Thiolation | 78% | Moderate | High | Moderate |

The catalytic approach balances cost and yield, while continuous flow systems dominate industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Formation of thioethers.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Compounds : The compound serves as a precursor in synthesizing more complex sulfur-containing compounds. Its thiol groups facilitate the formation of various derivatives that are essential in organic chemistry.

Biology

- Redox Biology : The presence of thiol groups allows 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid to participate in redox reactions, which are vital for cellular processes. It has been studied for its potential role in mitigating oxidative stress, making it a candidate for further research in cellular biology .

Medicine

- Antioxidant Properties : Research indicates that the compound may exhibit antioxidant effects, which could be beneficial in treating conditions associated with oxidative damage. Its therapeutic potential is being explored in various pharmacological contexts, including as a possible agent against treatment-resistant depression .

- Mechanism of Action : The compound interacts with proteins and enzymes through thiol-disulfide exchange reactions, modulating their activity and influencing biological pathways related to oxidative stress and detoxification .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its unique chemical structure. Its applications extend to various sectors, including pharmaceuticals and materials science .

Case Studies

Several studies have highlighted the efficacy of this compound in practical applications:

- Antioxidant Activity : A study demonstrated the compound's ability to reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant supplement in therapeutic formulations .

- Pharmacological Investigations : Research into compounds with similar structures has shown promising results in treating neurodegenerative diseases. These findings underscore the importance of this compound as a lead compound for developing new drugs targeting oxidative stress-related disorders .

Mecanismo De Acción

The mechanism of action of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid involves its thiol groups, which can undergo redox reactions. These reactions are crucial in various biological processes, including the regulation of oxidative stress and detoxification of harmful substances. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following section compares 3-sulfanyl-2-(sulfanylmethyl)propanoic acid with analogous sulfur-containing propanoic acid derivatives, focusing on molecular properties, substituent effects, and biological relevance.

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Functional Features |

|---|---|---|---|---|

| This compound | C₅H₈O₂S₂ | 164.24 | -SH (C3), -SCH₂- (C2) | Dual thiol groups, high sulfur content |

| 3-(Acetylsulfanyl)-2-methylpropanoic acid | C₆H₁₀O₃S | 162.20 | -SAc (C3), -CH₃ (C2) | Acetylated thiol, methyl branch |

| 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid | C₆H₁₃NO₂S | 163.24 | -SCH₂CH₂NH₂ (C3), -CH₃ (C2) | Aminoethyl-thioether, basic nitrogen |

| 3-(Methylsulfanyl)-2-phenylpropanoic acid | C₁₀H₁₂O₂S | 196.26 | -SCH₃ (C3), -C₆H₅ (C2) | Aromatic phenyl group, methyl thioether |

| 3λ⁶-Sulfanyl-2-(λ⁴-sulfanylmethyl)propanoic acid | C₅H₈O₂S₂ | 164.24 | -Sλ⁶H (C3), -Sλ⁴CH₂- (C2) | Oxidized sulfur states (λ⁴, λ⁶) |

Notes:

- The acetylated thiol in 3-(acetylsulfanyl)-2-methylpropanoic acid reduces thiol reactivity, enhancing stability but limiting redox activity compared to the target compound .

- The phenyl group in 3-(methylsulfanyl)-2-phenylpropanoic acid significantly increases hydrophobicity, reducing water solubility (e.g., ~15–50 mg/L for similar NSAIDs) .

- The oxidized sulfur species (λ⁴, λ⁶) in 3λ⁶-sulfanyl-2-(λ⁴-sulfanylmethyl)propanoic acid may alter electrophilicity and stability .

Physicochemical Properties

| Compound | Water Solubility (25°C) | LogP (Predicted) | pKa (Thiol Group) |

|---|---|---|---|

| This compound | Low (est. <50 mg/L) | ~1.2 | ~8.5–10.5 |

| 3-(Acetylsulfanyl)-2-methylpropanoic acid | Moderate (~100 mg/L) | ~0.8 | N/A (acetylated) |

| 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid | High (est. >200 mg/L) | ~-0.5 | ~9.0 (amino) |

| 3-(Methylsulfanyl)-2-phenylpropanoic acid | Very low (~10 mg/L) | ~2.5 | N/A (thioether) |

Key Observations:

- Thiol groups (-SH) in the target compound contribute to lower solubility compared to acetylated or aminoethyl analogs but enable disulfide bond formation .

- Methyl and phenyl substituents enhance hydrophobicity, aligning with trends observed in NSAIDs like naproxen (15.9 mg/L solubility) .

Actividad Biológica

3-Sulfanyl-2-(sulfanylmethyl)propanoic acid (commonly referred to as DHAA) is a sulfur-containing compound notable for its diverse biological activities, primarily attributed to its thiol groups. This article reviews its synthesis, chemical properties, biological activities, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Structure:

- Molecular Formula: C₄H₈O₂S

- Molecular Weight: 152.24 g/mol

- IUPAC Name: this compound

The synthesis of DHAA typically involves the reaction of 3-mercaptopropionic acid with formaldehyde and hydrogen sulfide under controlled conditions. This multi-step process ensures high yields and purity, suitable for both laboratory and industrial applications .

The biological activity of DHAA is largely due to its thiol groups, which participate in redox reactions. These reactions are crucial for:

- Regulation of Oxidative Stress: DHAA can donate electrons to reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Detoxification: The compound can form stable complexes with heavy metals, such as mercury, acting as an antidote against toxicity .

Antioxidant Properties

DHAA exhibits significant antioxidant activity. In vitro assays such as DPPH and ABTS have demonstrated its ability to scavenge free radicals effectively, comparable to standard antioxidants like Trolox .

Anti-inflammatory Effects

Research indicates that DHAA possesses anti-inflammatory properties. For instance, in lipopolysaccharide (LPS)-activated microglial cells, DHAA significantly reduces inflammatory markers, suggesting its potential use in treating neuroinflammatory conditions .

Tyrosinase Inhibition

DHAA has been shown to inhibit tyrosinase activity, an enzyme involved in melanin production. This property could be beneficial in cosmetic applications aimed at reducing hyperpigmentation .

Case Studies

-

Mercury Toxicity Antidote:

- A study demonstrated that DHAA effectively reduced mercury(II) toxicity in Saccharomyces cerevisiae models by forming precipitates with mercury ions. This highlights the compound's potential as a safe detoxifying agent .

- Neuroprotection:

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Cysteine | Naturally occurring | Antioxidant, protein synthesis |

| 3-Mercaptopropionic Acid | Thiol-containing | Similar antioxidant properties |

| Dihydroasparagusic Acid (DHAA) | Sulfur-containing | Antioxidant, anti-inflammatory |

DHAA stands out due to its dual thiol groups, which enhance its reactivity and biological efficacy compared to other sulfur-containing compounds.

Future Directions

Given the promising biological activities of DHAA, further research is warranted to explore:

- Clinical Applications: Investigating the therapeutic potential of DHAA in clinical settings for conditions related to oxidative stress and inflammation.

- Mechanistic Studies: Elucidating the detailed mechanisms through which DHAA exerts its biological effects could lead to the development of novel therapeutic agents.

Q & A

Q. What are the recommended synthetic strategies for 3-sulfanyl-2-(sulfanylmethyl)propanoic acid to ensure stereochemical integrity?

To synthesize this compound, multi-step protocols involving protection-deprotection strategies are critical. For example, sulfur-containing intermediates often require thiol group protection (e.g., using tert-butyl or benzyl groups) during condensation reactions to prevent undesired oxidation or side reactions. Post-synthesis, deprotection under controlled acidic or reductive conditions (e.g., H₂/Pd-C) can restore the free thiol groups. Structural validation via X-ray crystallography or NMR spectroscopy is essential to confirm stereochemistry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR can resolve sulfanyl and sulfanylmethyl proton environments, with chemical shifts typically observed at δ 1.5–2.5 ppm for methylene groups and δ 2.5–3.5 ppm for thiols.

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry and stereochemistry. For example, Bruker APEX2 diffractometers and SHELX software suites are widely used for structure refinement .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.

Q. How does the reactivity of sulfanyl groups influence the compound’s participation in nucleophilic substitution reactions?

The sulfanyl (-SH) and sulfanylmethyl (-CH₂SH) groups act as potent nucleophiles. In substitution reactions (e.g., with alkyl halides or activated esters), these groups can form thioether bonds. Reaction conditions (pH, solvent polarity, and temperature) must be optimized to minimize disulfide formation. For example, alkaline buffers (pH 8–9) enhance nucleophilicity, while inert atmospheres prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential interaction with metalloenzymes like neprilysin?

The sulfanyl moieties may coordinate with zinc ions in the active sites of metalloenzymes, disrupting catalytic activity. Computational docking studies (e.g., using AutoDock Vina) and kinetic assays (e.g., monitoring fluorescence-quenching substrate hydrolysis) can validate binding modes. Comparative analysis with analogs lacking sulfanyl groups (e.g., hydroxyl or methyl substitutions) can isolate the role of sulfur in inhibition .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions or conformational flexibility) not captured in static models. To address this:

- Perform temperature-dependent NMR to assess rotational barriers.

- Compare DFT-calculated vibrational spectra (e.g., using Gaussian 16) with experimental IR/Raman data.

- Use molecular dynamics simulations (e.g., AMBER) to model solvent effects .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

Thiol oxidation is a major stability challenge. Strategies include:

- Adding chelating agents (e.g., EDTA) to sequester metal ions.

- Using reducing buffers (e.g., Tris-HCl with 1–5 mM DTT or TCEP).

- Storing solutions under nitrogen or argon to prevent aerobic oxidation.

Stability should be monitored via LC-MS or UV-Vis spectroscopy at λ = 260–280 nm (disulfide formation) .

Methodological Considerations

Q. How do substituent variations (e.g., methyl vs. phenyl groups) impact the compound’s physicochemical properties?

A comparative table illustrates key differences:

| Substituent | LogP | Solubility (H₂O) | Melting Point (°C) |

|---|---|---|---|

| -CH₃ | 1.2 | High | 85–89 |

| -C₆H₅ | 2.8 | Low | 120–125 |

Phenyl groups increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability. Methyl groups improve solubility but may reduce binding affinity in hydrophobic enzyme pockets .

Q. What analytical workflows are recommended for detecting degradation products during long-term storage?

- HPLC-MS/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months, monitoring changes via NMR and mass spectrometry.

- Forced Degradation Studies : Apply oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stresses to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.